Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate

Description

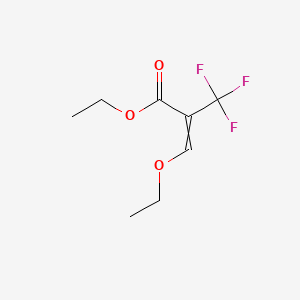

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is a fluorinated acrylic ester characterized by a trifluoromethyl (-CF₃) group at the α-position and an ethoxy (-OCH₂CH₃) substituent at the β-position. This compound is structurally versatile, enabling applications in pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances electron-withdrawing effects, improving reactivity in cycloaddition and polymerization reactions, while the ethoxy group modulates steric and electronic properties .

Properties

IUPAC Name |

ethyl 3-ethoxy-2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-3-13-5-6(8(9,10)11)7(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZQUFGPEBXAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloroacetyl Chloride and Vinyl Ether Condensation

A widely cited method involves the reaction of trichloroacetyl chloride with vinyl ethyl ether to form 4-chloro-4-ethoxy-1,1,1-trifluoro-3-butan-2-one (CETFBO), followed by dehydrohalogenation. The process employs organic bases (e.g., triethylamine) and acid catalysts (e.g., potassium bisulfate) to achieve yields of 80–86%.

Reaction Conditions:

-

Step 1: Trichloroacetyl chloride and vinyl ethyl ether react at 20–40°C for 1–10 hours.

-

Step 2: Low-boiling byproducts are removed via vacuum distillation (<40°C).

-

Step 3: Organic base (1.3 equiv) and ethanol (1–3× mass ratio) facilitate intermediate formation.

-

Step 4: Acid-catalyzed elimination (50–100°C under N₂) produces the final acrylate.

Example:

Using triethylamine and potassium bisulfate, a 85.7% yield was achieved with 98.6% purity (GC).

Continuous Process for Scalability

The US20140051892A1 patent describes a continuous synthesis using trifluoroacetyl chloride (TFAC) and ethyl vinyl ether (EVE) in a halogenated solvent (e.g., CETFBO). This method minimizes side reactions and achieves 97.5% yield through flash thermolysis and vacuum distillation.

Key Advantages:

-

Steady-state operation in a continuously stirred tank reactor (CSTR).

-

Reduced volatility issues compared to traditional batch processes.

Acid-Catalyzed Esterification and Cracking

Methanol-Mediated Transesterification

CN104058960A discloses a one-pot synthesis from methyl 3-methoxy-3-R-oxypropionate (R = propyl/butyl) and methanol. Catalysts like potassium bisulfate or p-toluenesulfonic acid drive the reaction at 40–180°C, yielding 74–77%.

Mechanism:

-

Transesterification: Methanol replaces the R-oxy group.

-

Thermal Cracking: Elimination of methanol forms the acrylate.

Optimization:

Palladium-Mediated Carbonylation

Synthesis from 2-Bromo-3,3,3-trifluoropropene

ChemicalBook outlines a palladium-catalyzed carbonylation using 2-bromo-3,3,3-trifluoropropene and CO. Bis(triphenylphosphine)palladium(II) chloride in tetrahydrofuran (THF) at 75–80°C under high pressure (26600 Torr) yields 67%.

Reaction Equation:

Limitations:

-

High pressure requirements limit industrial adoption.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Environmental and Industrial Considerations

Waste Management

The trichloroacetyl condensation route generates HCl and recoverable organic bases, aligning with green chemistry principles. In contrast, palladium methods produce metal waste, requiring costly remediation.

Solvent Recycling

Continuous processes (e.g., US20140051892A1) reuse CETFBO as a reaction medium, reducing solvent consumption by 60–75%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate serves as a building block in the synthesis of biologically active compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant activity against various pathogens. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides.

- Anticancer Activity : Research has shown that certain derivatives possess IC₅₀ values lower than established chemotherapeutics like Doxorubicin, indicating potential for cancer treatment development.

Polymer Chemistry

The compound is utilized in the synthesis of polymers due to its acrylate functionality, which allows for radical polymerization. This property is exploited in creating materials with specific mechanical and thermal properties.

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives of this compound against multiple cancer cell lines. One derivative exhibited an IC₅₀ of 22.4 μM against PACA2 cells, significantly lower than Doxorubicin's IC₅₀ of 52.1 μM, indicating promising anticancer potential.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of trifluoromethyl-containing compounds derived from this compound against resistant bacterial strains. Results showed potent activity with MIC values comparable to leading antibiotics.

Mechanism of Action

The mechanism by which Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoromethyl Acrylates

The following table compares key structural and synthetic features of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate with analogous compounds:

Key Observations:

Substituent Effects :

- The trifluoromethyl group (-CF₃) increases electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. For example, Pd-catalyzed allylation of this compound yields enantioenriched products with 61% efficiency .

- Electron-withdrawing groups (e.g., benzoyl in Z-13d) reduce steric hindrance, improving regioselectivity in esterification reactions .

Stereochemical Outcomes :

- The E:Z isomer ratio (e.g., 6:1 in 3e ) is influenced by substituent bulkiness. Bulky groups like 3,4,5-trimethoxyphenyl favor the E-isomer due to reduced steric clash during π-bond formation .

Synthetic Routes: Knoevenagel condensation using photo-activated carbon dots (CDs) achieves 85% yield for para-substituted derivatives, highlighting the role of catalysts in optimizing efficiency . Acid chloride-mediated esterification (DMAP/DCC) is preferred for synthesizing benzoyl-substituted analogs, with yields up to 64% .

Physicochemical Properties

Biological Activity

Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate (ETFA) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of ETFA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Chemical Formula: CHFO

- Molecular Weight: 224.17 g/mol

- Structure: ETFA Structure

The biological activity of ETFA is primarily attributed to its trifluoromethyl group, which enhances lipophilicity, allowing better membrane penetration. This property can lead to the modulation of enzyme activities and receptor functions, making it a potential candidate for various therapeutic applications.

Biological Activities

-

Antimicrobial Properties:

- ETFA and its derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that modifications in the structure can significantly enhance their efficacy against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential:

- Studies have demonstrated that ETFA exhibits cytotoxic effects on cancer cell lines. Its ability to inhibit specific enzymes involved in tumor progression has been a focal point of research.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that ETFA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study: Anticancer Activity

A study published in 2020 investigated the anticancer effects of ETFA on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis, with IC values ranging from 10 to 15 µM for different cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, ETFA was tested against several bacterial strains. It showed significant inhibition of biofilm formation in E. coli at concentrations as low as 5 µg/mL. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial membranes .

Q & A

Q. What are the recommended methods for structural characterization of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate?

Answer: Structural characterization typically employs X-ray crystallography to resolve atomic coordinates and displacement parameters. For example, single-crystal X-ray diffraction (SC-XRD) data can be collected at low temperatures (e.g., 150 K) using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with software like SHELXL-2014/7 allows precise determination of bond lengths, angles, and torsion angles. Tables of atomic coordinates and displacement parameters (e.g., Table 1 and Table 3 in crystallography reports) provide critical validation of molecular geometry .

Q. How can researchers mitigate hydrolysis risks during experimental handling?

Answer: Hydrolysis of acrylate derivatives is influenced by solvent choice and storage conditions. Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to minimize water contact. Refrigeration (2–8°C) in amber glass vials reduces thermal and photolytic degradation. For in vitro studies, liver homogenates show high hydrolytic activity, suggesting enzymatic contributions; thus, enzyme inhibitors (e.g., PMSF for esterases) may be necessary to stabilize the compound .

Q. What spectroscopic techniques are optimal for purity assessment?

Answer: Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for purity verification. For fluorinated acrylates like this compound, ¹⁹F NMR is particularly useful to confirm trifluoromethyl group integrity. Gas Chromatography (GC) with flame ionization detection (FID) or LC-MS can quantify residual solvents or byproducts .

Advanced Research Questions

Q. How do crystallographic data inform reaction mechanisms involving this acrylate?

Answer: Crystallographic data (e.g., bond angles and torsional conformations) reveal steric and electronic effects influencing reactivity. For instance, the ethoxy and trifluoromethyl groups create steric hindrance, directing regioselectivity in Michael additions or cycloadditions. Comparing crystal structures of reactants and products (via SC-XRD) can map transition states or intermediates, aiding mechanistic studies .

Q. What contradictions exist in toxicological data for acrylate derivatives, and how should they be addressed?

Q. What catalytic systems enable stereoselective functionalization of this acrylate?

Answer: Pd(II)-catalyzed C-H allylation has been used for atroposelective synthesis of acrylate derivatives. Chiral ligands (e.g., L-Proline derivatives) and additives (Ag₂CO₃) enhance enantioselectivity. For fluorinated acrylates, electron-deficient catalysts (e.g., Ru or Rh complexes) improve compatibility with trifluoromethyl groups. Reaction optimization via Design of Experiments (DoE) can balance yield and stereochemical outcomes .

Q. How do computational methods support hazard prediction for understudied acrylates?

Answer: Density Functional Theory (DFT) calculates electrophilicity indices (e.g., ω) to predict dermal sensitization potential. Molecular docking simulations with skin proteins (e.g., KEAP1) assess covalent binding risks. QSAR models trained on ethyl acrylate data (e.g., IFRA standards) can extrapolate toxicity profiles, though validation with in vitro assays (e.g., KeratinoSens™) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.